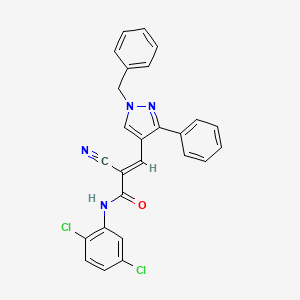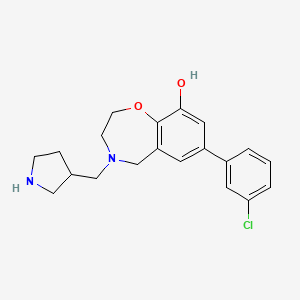![molecular formula C20H31N3 B5336729 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5336729.png)
3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPSU and has a unique spirocyclic structure that makes it an interesting molecule for research.
作用机制
The exact mechanism of action of DPSU is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. This modulation leads to an increase in the levels of these neurotransmitters, which can have various effects on the body. DPSU has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DPSU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPSU can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DPSU can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models.
实验室实验的优点和局限性
One of the main advantages of DPSU is its unique spirocyclic structure, which makes it an interesting molecule for research. Its relatively simple synthesis method also makes it easy to produce in large quantities. However, there are also some limitations to using DPSU in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on DPSU. One area of research could be to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another area of research could be to study its mechanism of action in more detail to better understand its effects on the body. Additionally, research could be done to improve the solubility of DPSU in water to make it easier to work with in lab experiments.
合成方法
The synthesis of DPSU involves the reaction of 1-phenylpiperidine-4-carboxaldehyde with 1,6-diaminohexane in the presence of a catalyst. The reaction leads to the formation of DPSU with a yield of around 60%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
DPSU has a wide range of potential applications in various fields of science. One of the most significant applications of DPSU is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DPSU has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
属性
IUPAC Name |
3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-2-4-18(5-3-1)22-14-6-19(7-15-22)23-16-10-20(11-17-23)8-12-21-13-9-20/h1-5,19,21H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHQGBGZPHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3(CCNCC3)CC2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5336665.png)
![N-(4-isopropylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5336672.png)
![4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidin-4-ol](/img/structure/B5336675.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5336678.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
![8-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5336686.png)
![methyl 3-[(butylsulfonyl)amino]benzoate](/img/structure/B5336690.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5336692.png)

![allyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336695.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5336706.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5336719.png)
![2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5336720.png)
